3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,1-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-10-4-1-8(2-5-10)13-11-7-9(14(17)18)3-6-12(11)16-19-13/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALKVWRSKGRCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative. This reaction is often catalyzed by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated benzoxazole in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The benzoxazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Dehydrating Agents: Used in the formation of the benzoxazole ring.
Bases: Used to facilitate various reactions, such as deprotonation in coupling reactions.
Major Products
Substituted Benzoxazoles: Formed through substitution reactions.
Alcohols and Carboxylates: Formed through reduction and oxidation reactions, respectively.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
Pharmaceutical Research
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that benzoxazole derivatives, including 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid, exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant growth inhibition in human prostate carcinoma cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
Research indicates that certain benzoxazole derivatives possess anti-inflammatory properties. In vitro studies have screened these compounds for their ability to inhibit inflammatory pathways, with some showing IC50 values nearly equivalent to established anti-inflammatory drugs such as ibuprofen . This suggests that this compound may also exhibit similar therapeutic effects.
Mechanism of Action
Molecular docking studies reveal that this compound can effectively bind to specific biological targets involved in cancer and inflammation, enhancing its potential as a therapeutic agent. The binding affinity and interaction studies are crucial for optimizing its efficacy and understanding its mechanism of action.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of benzoxazole derivatives is critical in medicinal chemistry. The presence of the fluorine atom in this compound significantly influences its biological properties compared to structurally similar compounds. For example:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(4-Chlorophenyl)-2,1-benzoxazole-5-carboxylic acid | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
| 3-(Phenyl)-2,1-benzoxazole-5-carboxylic acid | No halogen substituent | Lacks enhanced reactivity from halogen substitution |
| 2-(4-Fluorophenyl)-benzoxazole | Lacks carboxylic acid functionality | Less polar; different solubility characteristics |
This table illustrates how the substitution patterns affect the compound's reactivity and biological activity.
Material Science Applications
In addition to its pharmaceutical potential, this compound is explored for applications in material science. Its unique chemical structure allows it to be utilized in the development of novel materials with specific electronic and optical properties. The compound's ability to form stable complexes with metals makes it a candidate for use in sensors and catalysts.
Case Studies and Experimental Findings
Several studies have documented the synthesis and evaluation of benzoxazole derivatives related to this compound:
- Synthesis and Evaluation : A study synthesized various halogenated phenylbenzoxazole derivatives and evaluated their anti-inflammatory and anticancer activities. The results indicated that these compounds could serve as lead candidates for further drug development .
- Blood-Brain Barrier Penetration : Research has indicated that certain analogs of benzoxazoles can penetrate the blood-brain barrier effectively, suggesting their potential use in treating neurological disorders .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the benzoxazole ring can contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs: Substituted Benzoxazoles
- 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride ():
- Key Difference : Chlorine substituent instead of fluorine.
- Impact : Chlorine’s larger atomic radius and lower electronegativity may reduce electronic effects compared to fluorine, altering reactivity in nucleophilic substitution reactions. This compound is used as a precursor for bioactive molecules, highlighting the versatility of benzoxazole scaffolds .
- 5-Fluoro-1,3-dihydro-2,1-benzothiazole-4-carboxylic acid ():
Functional Analogs: Heterocycles with Fluorophenyl Groups
- N-(4-Fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide (): Key Difference: Carboxamide group replaces carboxylic acid.
- 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ():
Physicochemical Properties
- Lipophilicity : Fluorine substituents generally increase logP compared to chlorine or bromine analogs (e.g., 3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid in ), impacting membrane permeability .
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility relative to ester or amide derivatives (e.g., ) .
Structural and Crystallographic Insights
- Dihedral Angles : Pyrazole derivatives (e.g., ) exhibit dihedral angles between fluorophenyl and heterocyclic rings ranging from 4.64° to 10.53°, influencing planarity and π-π stacking. The benzoxazole core likely adopts a similar planar conformation, optimizing interactions with aromatic residues in enzyme active sites .
- Crystal Packing : Isostructural compounds () show that halogen substituents (Cl vs. F) minimally affect overall packing but adjust intermolecular distances, which could impact solid-state stability .
Data Table: Key Comparative Properties
| Compound Name | Core Structure | Substituents | Molecular Weight | logP (Predicted) | Biological Activity |
|---|---|---|---|---|---|
| 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid | Benzoxazole | 4-Fluorophenyl, COOH | 259.22 | 2.1 | Enzyme inhibition (potential) |
| N-(4-Fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide | Benzoxazole | 4-Fluorophenyl, CONHPh | 334.34 | 3.5 | Antimicrobial (hypothetical) |
| 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride | Benzisoxazole | 4-Chlorophenyl, COCl | 277.68 | 3.0 | Precursor for bioactive molecules |
| 3-(4-Fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid | Tetrahydropyrimidine | 4-Fluorophenyl, COOH | 266.21 | 1.8 | Kynurenine formamidase inhibition |
Biological Activity
3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid is a compound that has garnered considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C14H8FNO3 and a molecular weight of 257.22 g/mol. Its structure includes a benzoxazole ring fused with a carboxylic acid group and a fluorophenyl substituent, which enhances its reactivity and biological activity. The presence of the fluorine atom is particularly significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. For instance, studies on similar benzoxazole derivatives have shown selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds suggest potential use as antimicrobial agents.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been explored extensively. A study demonstrated that certain benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells . The structure-activity relationship studies have indicated that modifications to the benzoxazole scaffold can enhance selectivity towards cancer cells while reducing toxicity to normal cells.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity of this compound. Compounds with similar structures have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . In particular, derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs such as ibuprofen.
Synthesis Methods
Various synthetic routes have been developed for producing this compound. These methods focus on maintaining high yields and purity while allowing for modifications that enhance biological properties. The synthesis typically involves the condensation of 4-fluoroaniline with appropriate carbonyl compounds followed by cyclization to form the benzoxazole ring .
Case Study 1: Anticancer Screening
A recent study assessed the anticancer efficacy of several benzoxazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against prostate carcinoma cell lines with an IC50 value lower than that of doxorubicin .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to evaluate the binding affinity of this compound to various biological targets. These studies reveal strong interactions with proteins involved in cancer progression and inflammation pathways, suggesting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(4-Chlorophenyl)-2,1-benzoxazole-5-carboxylic acid | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
| 3-(Phenyl)-2,1-benzoxazole-5-carboxylic acid | No halogen substituent | Lacks enhanced reactivity from halogen substitution |
| 2-(4-Fluorophenyl)-benzoxazole | Lacks carboxylic acid functionality | Less polar; different solubility characteristics |
The presence of fluorine in this compound contributes to its unique reactivity and biological activity compared to these similar compounds .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Step 1 : Condensation of 4-fluorophenyl-substituted precursors with benzoxazole intermediates under catalytic conditions (e.g., Pd-mediated coupling).
- Step 2 : Carboxylic acid introduction via oxidation of methyl or ester groups using KMnO₄ or LiOH in aqueous THF.
- Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity to avoid side products. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm aromatic proton environments and fluorine coupling patterns (e.g., para-substituted fluorine splitting in the phenyl ring) .
- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and benzoxazole C=N absorption (~1620 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally related benzoisoxazoles .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₈FNO₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
